

A-Z Guide to 2-Bromo-6-methylnicotinaldehyde: Properties, Reactivity, and

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Compound of Interest

Compound Name: 2-Bromo-6-methylnicotinaldehyde

Cat. No.: B1284441

An In-depth Technical Guide for Chemical Research and Development Professionals

Introduction: Strategic Importance in Synthesis

2-Bromo-6-methylnicotinaldehyde, a substituted pyridine derivative, is a highly versatile building block in the design of complex organic molecules. Its utility in materials science is anchored in its trifunctional nature: a pyridine ring substituted with a bromine atom, an aldehyde group, and a methyl group. This diverse array of chemical transformations, making it a key intermediate for forging novel molecular architectures. The electron-deficient nature of the pyridine ring, combined with the bromo and aldehyde functionalities, allows for selective and sequential modifications, providing a logical pathway to intricate target molecules.[2][3]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **2-Bromo-6-methylnicotinaldehyde** are summarized in the table below, covering physical constants, purification, and structural confirmation.

Property	Value	Reference
IUPAC Name	2-bromo-6-methylpyridine-3-carbaldehyde	[4]
CAS Number	853179-74-5	[4][5]
Molecular Formula	C ₇ H ₆ BrNO	[5][6]
Molecular Weight	200.03 g/mol	[5]
Appearance	Light yellow solid	[7]
Melting Point	66 °C	[5][7]
Boiling Point	273.5 ± 35.0 °C (Predicted)	[6][7]
Density	1.577 g/cm ³	[6][7]
SMILES	O=Cc1c(Br)nc(C)cc1	[4]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[6]

Spectroscopic Signature

While experimental spectra should always be acquired for confirmation, predicted spectroscopic data provide a valuable reference for characterization.

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~10.1 ppm, singlet), two distinct aromatic proton signals (~7.5 ppm), and a methyl singlet (~2.7 ppm).[8] The significant downfield shift of the aldehyde proton is a key identifier.
- ¹³C NMR:** The carbon spectrum will feature a highly deshielded aldehyde carbonyl carbon (~192 ppm), along with five distinct aromatic carbon signals (~140-150 ppm).[8]
- Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by a strong absorption band for the aldehyde C=O stretch, typically found in the region of 1650-1700 cm⁻¹. Other characteristic bands correspond to C-H stretches and aromatic C=C and C=N vibrations.

Chemical Reactivity and Synthetic Logic

The synthetic utility of **2-Bromo-6-methylnicotinaldehyde** arises from the chemoselective reactivity of its functional groups. Understanding the intergroup is crucial for designing efficient synthetic routes.^{[2][3]}

Reactions at the Bromine Position (C2)

The bromine atom at the 2-position of the electron-deficient pyridine ring is an excellent handle for metal-catalyzed cross-coupling reactions. This site heteroatom substituents.

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (bonds, introducing aryl, heteroaryl, or alkyl groups.
- **Buchwald-Hartwig Amination:** This palladium-catalyzed reaction with primary or secondary amines provides a direct route to 2-amino-6-methylnicot pharmaceutical agents.
- **Sonogashira Coupling:** The coupling with terminal alkynes, catalyzed by palladium and copper, yields 2-alkynyl-substituted pyridines, valuable inter

The choice of catalyst, ligand, and base is paramount and must be optimized based on the specific coupling partners to maximize yield and minimize reactions at the aldehyde.

Reactions of the Aldehyde Group (C3)

The aldehyde functionality serves as a versatile gateway for a multitude of classical organic transformations.^[3]

- **Oxidation:** The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-bromo-6-methylnicotinic acid) using standard oxidizing agent (CrO₃/H₂SO₄).
- **Reduction:** Selective reduction to the primary alcohol ((2-bromo-6-methylpyridin-3-yl)methanol) is readily achieved with mild reducing agents such
- **Reductive Amination:** A powerful C-N bond-forming reaction, this involves the condensation of the aldehyde with a primary or secondary amine to form NaBH(OAc)₃ to yield the corresponding amine.^[3]
- **Wittig Reaction:** Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a method for carbon chain extension and the intr
- **Condensation Reactions:** The aldehyde readily undergoes condensation with various nucleophiles, such as primary amines to form Schiff bases (ir

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Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform their own risk assessment and optimization.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This procedure details a representative C-C bond formation at the C2 position.

- **Reagent Setup:** To an oven-dried Schlenk flask, add **2-Bromo-6-methylnicotinaldehyde** (1.0 eq), phenylboronic acid (1.2 eq), and potassium car
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere
- **Catalyst and Solvent Addition:** Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask. Then, add a degassed solvent mixtur
- **Reaction:** Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically co
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous lay

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product using column chromatography to yield 2-phenyl-6-methylnicotinaldehyde.
- Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

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Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **2-Bromo-6-methylnicotinaldehyde** is not always available, its structure suggests neurotoxicity associated with pyridines and aldehydes.^{[9][10]}

- Hazard Profile: The compound should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.^[10] First aid measures should be appropriate.^[4]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.^[9]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).^[9]
 - Body Protection: A flame-retardant lab coat is mandatory. For larger quantities, a chemical apron is recommended.^[9]
- Handling: All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.^[9] Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.^[6] Keep away from heat and light.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-6-methylnicotinaldehyde is a powerful and versatile intermediate for chemical synthesis. Its well-differentiated reactive sites—the bromine atom and aldehyde group—provide chemists with a reliable and logical platform for building molecular complexity. A thorough understanding of its properties and requirements is essential for leveraging its full potential in research and development.

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